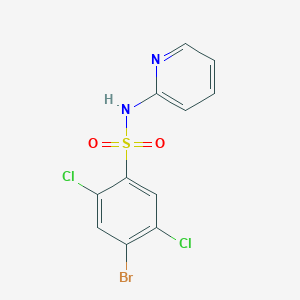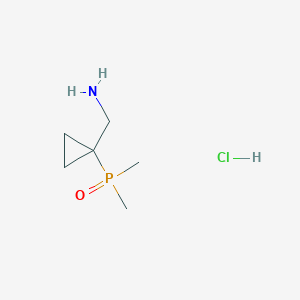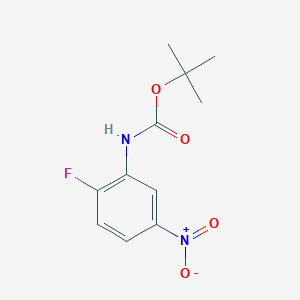![molecular formula C25H19FN4O3 B2719022 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357877-55-4](/img/no-structure.png)
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Synthetic Pathways and Structural Analysis
The synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones involves innovative synthetic routes and characterizations, reflecting a keen interest in exploring the chemical properties and reactivity of this scaffold. For instance, studies have developed various synthetic methodologies to create a wide array of derivatives from this class, aiming to understand the influence of different substituents on the chemical and physical properties of the compounds (J. Francis et al., 1991; J. Chern et al., 1988) (Francis et al., 1991) (Chern et al., 1988).
Biological Activities
Anticancer and Antimicrobial Activities
A significant aspect of research on [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revolves around their potential anticancer and antimicrobial properties. For example, derivatives have been synthesized and evaluated for their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxic effects in some cases (B. N. Reddy et al., 2015) (Reddy et al., 2015). Additionally, novel series of these compounds have been assessed for antimicrobial activities, providing insights into their potential as novel antimicrobial agents (Azza M. El‐Kazak et al., 2013) (El‐Kazak et al., 2013).
H1-Antihistaminic Agents
Research has also focused on the development of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives as new classes of H1-antihistaminic agents. Studies have synthesized and tested various derivatives for their in vivo H1-antihistaminic activity, with some compounds showing promising activity and low sedative effects, indicating their potential as novel therapeutic agents for allergic conditions (V. Alagarsamy et al., 2009) (Alagarsamy et al., 2009).
Pharmacokinetic and Quality Control Studies
Pharmacokinetic Evaluations
The pharmacokinetic profile of related compounds, such as ZD6474, a tyrosine kinase inhibitor with [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one structure, has been thoroughly investigated in mouse plasma and tissues. This research is crucial for understanding the distribution, metabolism, and excretion patterns of these compounds, supporting their development as potential therapeutic agents (J. Zirrolli et al., 2005) (Zirrolli et al., 2005).
Quality Control Methods
Efforts have been made to develop quality control methods for [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, focusing on the establishment of analytical procedures to ensure the purity, potency, and safety of these compounds. Such studies are essential for the advancement of these compounds through the drug development pipeline (S. Danylchenko et al., 2018) (Danylchenko et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. The final step involves the reaction of this intermediate with 5-amino-1,2,4-triazolo[1,5-c]quinazoline to form the target compound.", "Starting Materials": [ "3-fluoroaniline", "ethyl 2-bromoacetate", "4-ethoxybenzoyl chloride", "5-amino-1,2,4-triazolo[1,5-c]quinazoline" ], "Reaction": [ "Step 1: Reaction of 3-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 2: Reaction of 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 3: Reaction of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 5-amino-1,2,4-triazolo[1,5-c]quinazoline in the presence of a base such as sodium hydride to form the target compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one'." ] } | |
Número CAS |
1357877-55-4 |
Fórmula molecular |
C25H19FN4O3 |
Peso molecular |
442.45 |
Nombre IUPAC |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |
Clave InChI |
CEKAUWQQLBOIPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)
![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)
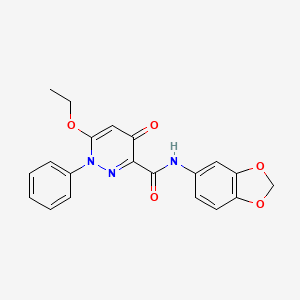


![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)
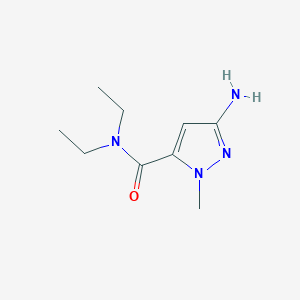
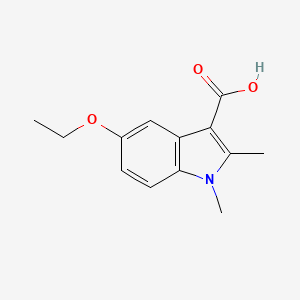
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)

